molecular formula C7H5FN2 B1321080 5-Fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 866319-00-8

5-Fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1321080
Key on ui cas rn: 866319-00-8
M. Wt: 136.13 g/mol
InChI Key: BALBNSFYMXBWNM-UHFFFAOYSA-N
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Patent
US07528147B2

Procedure details

A mixture of 3.80 g of 5-fluoro-3-trimethylsilanylethynylpyrid-2-ylamine and 3.40 g of potassium tert-butoxide in 100 cm3 of 1-methylpyrrolidin-2-one is maintained in the region of 130° C. for about 4 hours. After cooling to a temperature in the region of 20° C., the mixture is poured into 1000 cm3 of saturated aqueous sodium chloride solution and extracted with 5 times 250 cm3 of diethyl oxide. The organic phases are combined, washed with 5 times 100 cm3 of saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered and concentrated to dryness under reduced pressure (13 kPa). 2.35 g of 5-fluoro-1H-pyrrolo[2,3-b]pyridine are obtained in the form of a solid, the characteristics of which are as follows:
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:9]#[C:10][Si](C)(C)C)[C:5]([NH2:8])=[N:6][CH:7]=1.CC(C)([O-])C.[K+].[Cl-].[Na+]>CN1CCCC1=O>[F:1][C:2]1[CH:3]=[C:4]2[CH:9]=[CH:10][NH:8][C:5]2=[N:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
FC=1C=C(C(=NC1)N)C#C[Si](C)(C)C
Name
Quantity
3.4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to a temperature in the region of 20° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with 5 times 250 cm3 of diethyl oxide
WASH
Type
WASH
Details
washed with 5 times 100 cm3 of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (13 kPa)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(=NC1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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